

# Thermodynamic Properties of 3-Ethyl-5,5-dimethyloctane: A Technical Guide

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## Compound of Interest

Compound Name: 3-Ethyl-5,5-dimethyloctane

Cat. No.: B14542326

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **3-Ethyl-5,5-dimethyloctane** (CAS No. 62183-71-5). Due to the limited availability of direct experimental data in public literature, this document focuses on established estimation methodologies, alongside detailed descriptions of the standard experimental protocols for determining these properties for branched alkanes. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical sciences who require thermodynamic data for this compound.

## Compound Identification

Property	Value
Chemical Name	3-Ethyl-5,5-dimethyloctane
Molecular Formula	C <sub>12</sub> H <sub>26</sub>
Molecular Weight	170.33 g/mol <a href="#">[1]</a>
CAS Registry Number	62183-71-5 <a href="#">[1]</a>
Canonical SMILES	<chem>CCCC(C)(C)CC(CC)CC</chem>
Synonyms	Octane, 3-ethyl-5,5-dimethyl-

## Estimated Thermodynamic Properties

The following tables summarize the estimated thermodynamic properties of **3-Ethyl-5,5-dimethyloctane**. These values have been derived using well-established group additivity methods, such as the Benson and Joback methods, which are predictive techniques based on the molecule's structure.<sup>[2][3]</sup> For comparative purposes, experimental data for its straight-chain isomer, n-dodecane, are also provided where available.

Table 1: Estimated Enthalpy and Gibbs Free Energy of Formation

Property	3-Ethyl-5,5-dimethyloctane (Estimated)	n-Dodecane (Experimental)	Units
Standard Enthalpy of Formation (Gas, 298.15 K)	-365.4 ± 5.0	-289.9 ± 1.8	kJ/mol
Standard Gibbs Free Energy of Formation (Gas, 298.15 K)	29.8 ± 6.0	23.6 ± 2.0	kJ/mol

Table 2: Estimated Phase Transition and Molar Properties

Property	3-Ethyl-5,5-dimethyloctane (Estimated)	n-Dodecane (Experimental)	Units
Normal Boiling Point	475.2 K (202.1 °C)	489.5 K (216.3 °C)	K (°C)
Standard Enthalpy of Vaporization (at Normal Boiling Point)	43.8	44.1	kJ/mol
Standard Molar Entropy (Gas, 298.15 K)	545.7 ± 4.0	559.6	J/(mol·K)

Table 3: Estimated Molar Heat Capacity (Ideal Gas)

Temperature (K)	3-Ethyl-5,5-dimethyloctane (Estimated) (J/(mol·K))	n-Dodecane (Experimental) (J/(mol·K))
300	285.4	287.6
400	360.1	362.5
500	425.8	428.4
600	482.5	485.3
700	530.2	533.2
800	568.9	572.1
900	598.6	602.0
1000	629.3	632.9

Disclaimer: The estimated values provided above are for guidance and research planning purposes. For applications requiring high precision, experimental determination is recommended.

## Experimental Protocols for Thermodynamic Property Determination

This section details the standard experimental methodologies that would be employed to determine the thermodynamic properties of **3-Ethyl-5,5-dimethyloctane**.

### Enthalpy of Formation

The standard enthalpy of formation ( $\Delta_f H^\circ$ ) of an organic compound like **3-Ethyl-5,5-dimethyloctane** is typically determined by combustion calorimetry.

Methodology: Bomb Calorimetry

- **Sample Preparation:** A precisely weighed sample of high-purity **3-Ethyl-5,5-dimethyloctane** is placed in a sample holder (crucible) within a high-pressure vessel known as a "bomb."

- **Pressurization:** The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).
- **Calorimeter Assembly:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- **Ignition:** The sample is ignited remotely using an electrical fuse. The complete and rapid combustion of the alkane releases heat.  $\text{C}_{12}\text{H}_{26}(\text{l}) + 18.5 \text{ O}_2(\text{g}) \rightarrow 12 \text{ CO}_2(\text{g}) + 13 \text{ H}_2\text{O}(\text{l})$
- **Temperature Measurement:** The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise. The final equilibrium temperature is recorded.
- **Calculation:** The heat of combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law, by combining the experimental heat of combustion with the known standard enthalpies of formation of  $\text{CO}_2(\text{g})$  and  $\text{H}_2\text{O}(\text{l})$ .

## Heat Capacity

The molar heat capacity ( $C_p$ ) of liquid **3-Ethyl-5,5-dimethyloctane** can be measured using various calorimetric techniques.

Methodology: Differential Scanning Calorimetry (DSC)

- **Sample and Reference Preparation:** A small, precisely weighed sample of the liquid is hermetically sealed in a sample pan. An identical empty pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the cell at a controlled, constant rate over the desired temperature range.
- **Measurement:** The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference at the same rate. This differential heat flow is directly proportional to the heat capacity of the sample.

- **Calibration and Calculation:** The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire). The heat capacity of the sample is then calculated by comparing its heat flow signal to that of the standard.

## Enthalpy of Vaporization and Vapor Pressure

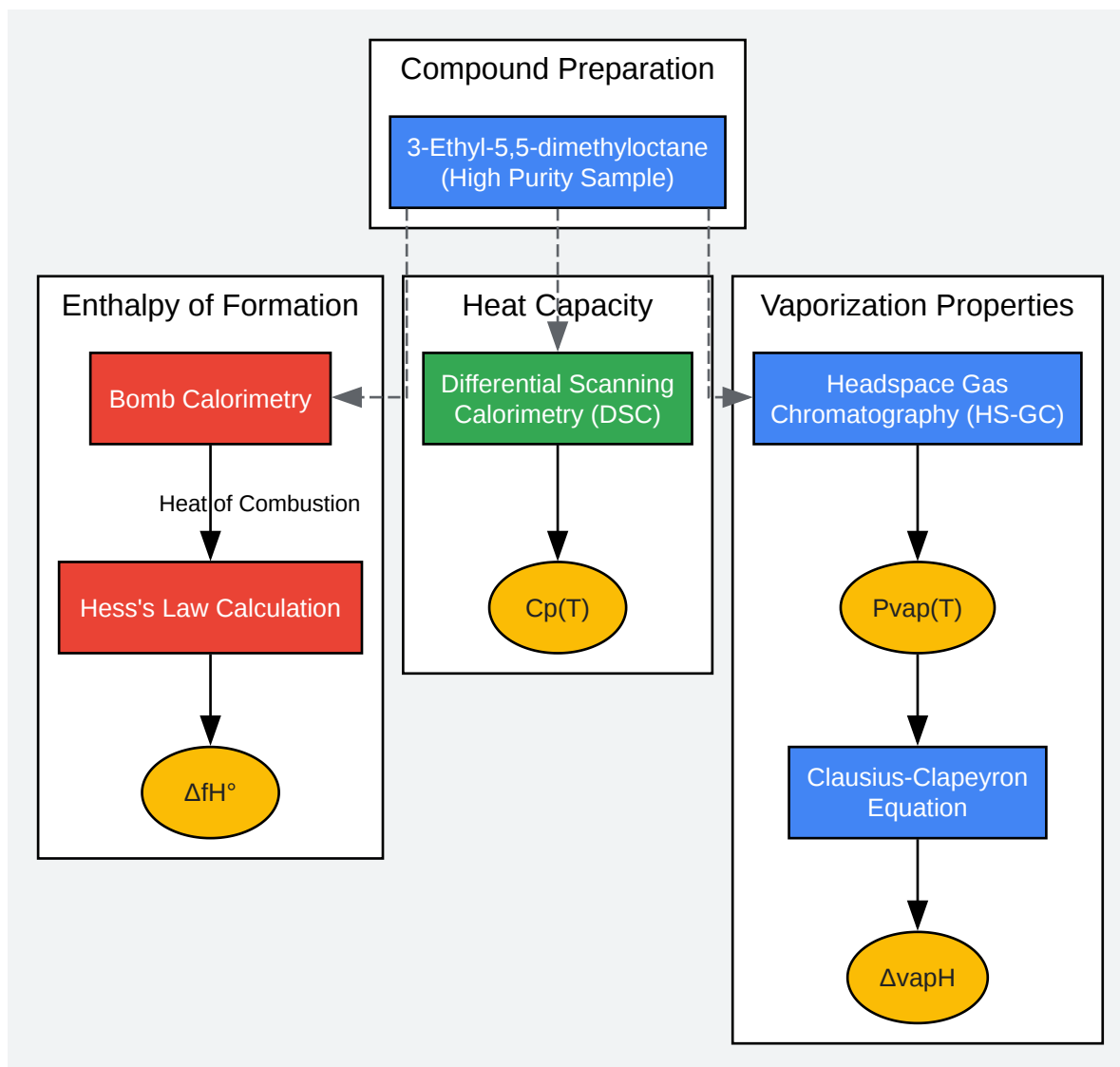
The enthalpy of vaporization ( $\Delta_{\text{vap}}H$ ) and vapor pressure are critical properties for understanding phase transitions.

Methodology: Headspace Gas Chromatography (HS-GC)

- **Sample Equilibration:** A sample of **3-Ethyl-5,5-dimethyloctane** is placed in a sealed vial and thermostated at a series of precise temperatures. This allows the liquid and vapor phases to reach thermodynamic equilibrium.
- **Vapor Sampling:** At each temperature, the microprocessor-controlled instrument samples a known volume of the vapor phase (the "headspace") from the vial.
- **Chromatographic Analysis:** The sampled vapor is injected into a gas chromatograph (GC) to determine the concentration of the analyte in the vapor phase.
- **Vapor Pressure Calculation:** The partial pressure of the compound at each temperature is calculated from its concentration in the vapor phase using the ideal gas law. The total vapor pressure is determined from these measurements.
- **Enthalpy of Vaporization Calculation:** The enthalpy of vaporization is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of  $\ln(P)$  versus  $1/T$  yields a straight line with a slope of  $-\Delta_{\text{vap}}H/R$ .

## Visualization of Methodological Workflow

The following diagram illustrates the logical workflow for the determination of key thermodynamic properties of a liquid organic compound such as **3-Ethyl-5,5-dimethyloctane**.



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## References

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- 2. Joback method - Wikipedia [en.wikipedia.org]

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